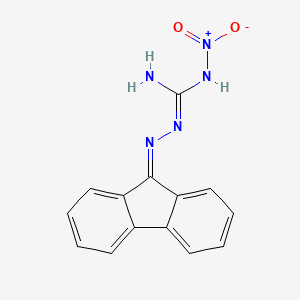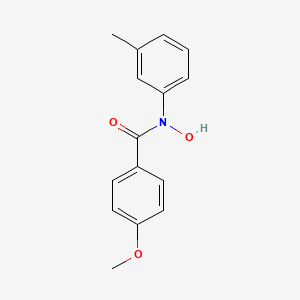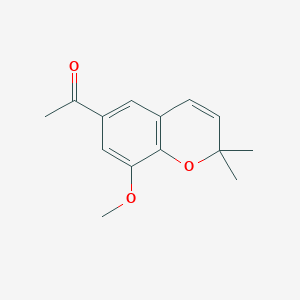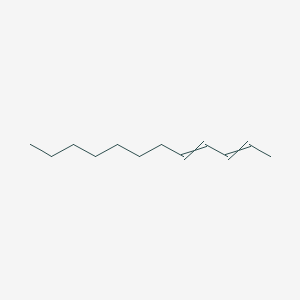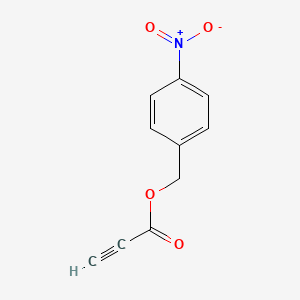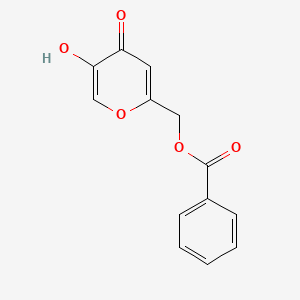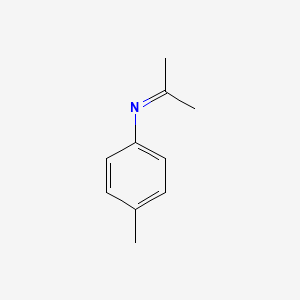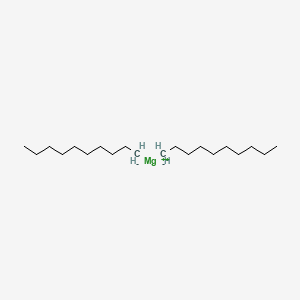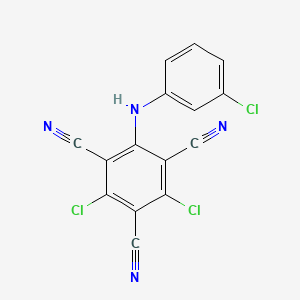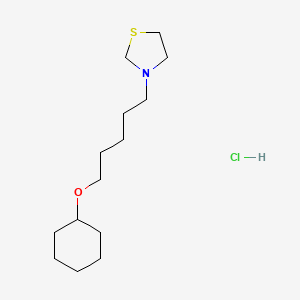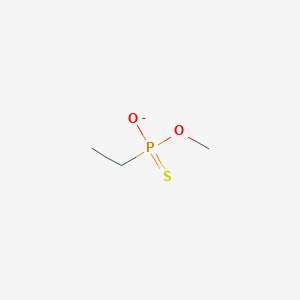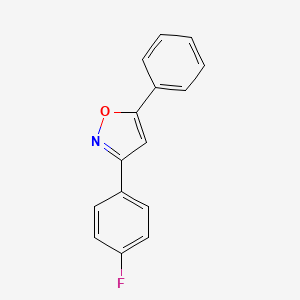
2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrrolidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidinyl ring, followed by the introduction of the sulfonamide group and the chloro substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic and pyrrolidinyl moieties may interact with various receptors or proteins, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Chloramphenicol: Contains a chloro group and exhibits broad-spectrum antibiotic activity.
Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl structures that may have different biological activities.
Uniqueness
2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
30279-21-1 |
|---|---|
Molekularformel |
C17H15ClN2O4S |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
2-chloro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)12-7-8-14(13(18)9-12)25(19,23)24/h2-9H,10H2,1H3,(H2,19,23,24) |
InChI-Schlüssel |
AVGKMNFNZFKPAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


